Crystallographic Evidence: Unique Binding Mode to Thymidylate Synthase Versus 2'-Deoxyuridine Monophosphate
The X-ray crystal structure of 2',5'-dideoxyuridine (DDU) bound to E. coli thymidylate synthase (PDB ID: 1DDU) at 2.1 Å resolution reveals a fundamentally distinct binding mode compared to the natural substrate 2'-deoxyuridine monophosphate (dUMP). While dUMP requires 5'-phosphorylation for enzyme recognition and catalysis, DDU binds directly to the active site without prior phosphorylation [1]. This structural evidence confirms that the 5'-deoxy modification of DDU bypasses the requisite phosphorylation step that governs dUMP binding, enabling direct enzyme inhibition rather than substrate-like processing [2].
| Evidence Dimension | Enzyme binding requirement and crystallographic binding mode |
|---|---|
| Target Compound Data | Direct binding to thymidylate synthase active site without 5'-phosphorylation; co-crystallized with CB3717 in PDB 1DDU at 2.1 Å resolution |
| Comparator Or Baseline | 2'-Deoxyuridine monophosphate (dUMP): Requires 5'-phosphorylation for enzyme recognition and substrate processing |
| Quantified Difference | Structural: DDU binds as non-phosphorylated nucleoside; dUMP requires phosphate group for productive binding |
| Conditions | E. coli thymidylate synthase, X-ray diffraction at 2.1 Å resolution, co-crystallized with antifolate CB3717 |
Why This Matters
This structural differentiation confirms that 2',5'-dideoxyuridine operates via a phosphorylation-independent inhibitory mechanism, making it uniquely suitable for studies where 5'-kinase activity is absent, impaired, or deliberately bypassed.
- [1] Stout, T.J., Sage, C.R., Stroud, R.M. (1998). Structure. 6(7):839-850. DOI: 10.1016/S0969-2126(98)00086-0. View Source
- [2] wwPDB. PDB Entry 1DDU: E. coli thymidylate synthase in complex with CB3717 and 2',5'-dideoxyuridine (DDURD). Deposited 1997-06-26, Released 1998-07-01. View Source
